4-Nitrophenyl isothiocyanate
CAS No.: 2131-61-5
Cat. No.: VC21208827
Molecular Formula: C7H4N2O2S
Molecular Weight: 180.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2131-61-5 |
|---|---|
| Molecular Formula | C7H4N2O2S |
| Molecular Weight | 180.19 g/mol |
| IUPAC Name | 1-isothiocyanato-4-nitrobenzene |
| Standard InChI | InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-6(2-4-7)8-5-12/h1-4H |
| Standard InChI Key | NXHSSIGRWJENBH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N=C=S)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1N=C=S)[N+](=O)[O-] |
| Melting Point | 111.0 °C |
Introduction
Chemical Identity and Physical Properties
4-Nitrophenyl isothiocyanate (CAS: 2131-61-5) is an aromatic isothiocyanate characterized by a nitro group in the para position of the phenyl ring and an isothiocyanate functional group (-N=C=S). It is also known as Isothiocyanic Acid 4-Nitrophenyl Ester or Benzene, 1-isothiocyanato-4-nitro- .
The compound possesses distinctive physical characteristics that contribute to its behavior in chemical reactions and applications. Table 1 presents the key physical properties of 4-nitrophenyl isothiocyanate.
Table 1: Physical Properties of 4-Nitrophenyl Isothiocyanate
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄N₂O₂S |
| Molecular Weight | 180.18-180.19 g/mol |
| Physical Form | Yellow to gold crystalline powder/crystals |
| Melting Point | 110-112 °C |
| Boiling Point | 137-138 °C at 11 mmHg |
| CAS Number | 2131-61-5 |
| EINECS Number | 218-359-9 |
The compound appears as a yellow to gold crystalline powder or crystals . Its melting point ranges between 110-112°C and its boiling point is approximately 137-138°C at 11 mmHg pressure . The molecular weight is reported as 180.18-180.19 g/mol .
Chemical Properties
4-Nitrophenyl isothiocyanate exhibits characteristic reactivity stemming from its isothiocyanate functional group. The presence of the electron-withdrawing nitro group at the para position enhances the electrophilicity of the isothiocyanate carbon, making it particularly reactive toward nucleophilic reagents .
The compound is moisture-sensitive and requires appropriate handling and storage conditions to maintain its chemical integrity . This sensitivity to moisture is a critical consideration for both laboratory and industrial applications, necessitating storage in dry conditions.
Synthesis Methods
Several synthetic routes have been developed for preparing 4-nitrophenyl isothiocyanate, with each method offering distinct advantages and limitations. These methods typically utilize para-nitroaniline or related compounds as starting materials.
Synthesis from Para-Nitroaniline with Thiophosgene
One of the primary methods for synthesizing 4-nitrophenyl isothiocyanate involves the reaction of para-nitroaniline with thiophosgene . This direct approach is efficient but requires handling thiophosgene, a highly toxic reagent.
The reaction proceeds via nucleophilic attack of the amine nitrogen on the thiocarbonyl carbon of thiophosgene, followed by elimination of hydrogen chloride to form the isothiocyanate product. Although effective, this method presents significant safety challenges due to the toxicity of thiophosgene.
Synthesis from Para-Nitrothiocarbanilide
An alternative synthesis route involves heating para-nitrothiocarbanilide with diluted sulfuric acid . This method avoids the use of thiophosgene but requires elevated temperatures and acid handling, presenting its own set of challenges.
Aqueous Synthesis Methods
More environmentally friendly approaches have been developed for synthesizing isothiocyanates, including 4-nitrophenyl isothiocyanate, under aqueous conditions . This two-step process involves:
-
Generation of a dithiocarbamate salt from the amine substrate by reacting it with carbon disulfide (CS₂) in the presence of a base
-
Elimination reaction to form the isothiocyanate product using a desulfurylation agent such as 2,4,6-trichloro-1,3,5-triazine (TCT, also known as cyanuric chloride)
This method is particularly effective for substrates containing electron-withdrawing groups such as nitro (NO₂), making it well-suited for 4-nitrophenyl isothiocyanate synthesis . The approach operates in biphasic aqueous-organic systems, allowing for easier separation and purification of the product.
Applications and Uses
4-Nitrophenyl isothiocyanate demonstrates significant utility across various chemical and pharmaceutical applications, primarily owing to its reactive isothiocyanate functional group.
Pharmaceutical Intermediates
Reactivity Studies
The reactivity of 4-nitrophenyl isothiocyanate has been investigated in various contexts, providing insights into its chemical behavior and potential applications.
Solid-State Reactivity
Studies have examined the solid-state reactivity of 4-nitrophenyl isothiocyanate with hydrazine hydrochloride . This research contributes to understanding how isothiocyanates react in solid-state conditions, which has implications for green chemistry approaches and solvent-free reactions.
Microwave-Assisted Reactions
Investigations into the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with isothiocyanates, including 4-nitrophenyl isothiocyanate, under microwave irradiation have been reported . Microwave-assisted synthesis often provides advantages in terms of reaction time, yield, and energy efficiency.
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